molecular formula C16H15ClN4O B5662618 N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide

Cat. No. B5662618
M. Wt: 314.77 g/mol
InChI Key: GJEYRHNTZDSQEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide often involves complex reactions, including amine exchange reactions and the use of specific reagents to introduce the desired functional groups (Idris, Ayeni, & Sallau, 2011).

Molecular Structure Analysis

The molecular structure of related compounds can exhibit significant variations in bond angles and dihedral angles, influenced by the presence of lone-pair electrons and the molecular conformation. For instance, variations in the C-N-C angle of the triazolyl moiety and the dihedral angles between planar moieties have been observed, which can impact the overall molecular configuration (Peeters, Schuerman, Blaton, & Ranter, 1993).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c1-3-16(22)18-13-9-15-14(8-10(13)2)19-21(20-15)12-6-4-11(17)5-7-12/h4-9H,3H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEYRHNTZDSQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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